molecular formula C25H23N3O B12127553 3-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene

3-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene

Cat. No.: B12127553
M. Wt: 381.5 g/mol
InChI Key: VYWGGCICCTZGED-UHFFFAOYSA-N
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Description

3-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene is a complex organic compound that features an indole and quinoxaline moiety. These structures are known for their significant biological activities and are often found in various natural products and pharmaceuticals. The compound’s unique structure makes it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene typically involves multiple steps, starting with the construction of the indole and quinoxaline rings. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The quinoxaline moiety can be synthesized through the condensation of an o-phenylenediamine with a diketone . The final step involves the coupling of these two moieties through a propoxy linker, often using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of double bonds or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acids.

Mechanism of Action

The mechanism of action of 3-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene involves its interaction with specific molecular targets and pathways. The indole and quinoxaline moieties can bind to various receptors and enzymes, modulating their activity. For example, the compound may inhibit certain kinases or interact with DNA, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene is unique due to its combination of indole and quinoxaline moieties, linked by a propoxy group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H23N3O

Molecular Weight

381.5 g/mol

IUPAC Name

7-methyl-6-[3-(3-methylphenoxy)propyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C25H23N3O/c1-17-8-5-10-19(16-17)29-15-7-14-28-24-18(2)9-6-11-20(24)23-25(28)27-22-13-4-3-12-21(22)26-23/h3-6,8-13,16H,7,14-15H2,1-2H3

InChI Key

VYWGGCICCTZGED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C

Origin of Product

United States

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